Product packaging for 2,6-Pyridinediacetic acid(Cat. No.:CAS No. 209215-55-4)

2,6-Pyridinediacetic acid

Cat. No.: B3251401
CAS No.: 209215-55-4
M. Wt: 195.17 g/mol
InChI Key: DNGNCDPGBKZYEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Pyridinediacetic Acid is a high-purity chemical compound offered for research use only. This pyridine derivative serves as a valuable precursor and key intermediate in organic synthesis and pharmaceutical research. Compounds with a 2,6-disubstituted pyridine backbone are known for their ability to act as chelating ligands for various metal ions, facilitating the study of coordination chemistry and the development of catalysts . The dicarboxylic acid structure makes it a potential starting material for the synthesis of more complex heterocyclic systems . Researchers value this scaffold for its potential applications in developing bioactive molecules and its role in multi-component reactions to synthesize pharmacologically relevant structures . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Disclaimer: The specific physical and chemical data and safety information for this compound could not be confirmed from the search results. The description above is based on the general properties of closely related 2,6-disubstituted pyridine compounds . You must verify all specifications from authoritative safety data sheets and chemical databases before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B3251401 2,6-Pyridinediacetic acid CAS No. 209215-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[6-(carboxymethyl)pyridin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-8(12)4-6-2-1-3-7(10-6)5-9(13)14/h1-3H,4-5H2,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNGNCDPGBKZYEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CC(=O)O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,6-Pyridinediacetic Acid

The synthesis of this compound can be accomplished through several distinct pathways, each starting from different precursors and employing various chemical transformations.

Direct oxidation is a common strategy for synthesizing pyridine (B92270) carboxylic acids. In the case of analogous compounds like 2,6-pyridinedicarboxylic acid, a frequently used method involves the direct chemical oxidation of 2,6-lutidine (2,6-dimethylpyridine). google.com This approach utilizes strong oxidizing agents to convert the methyl groups into carboxylic acid functionalities. While effective for dicarboxylic acid synthesis, adapting this method for this compound would require a starting material with ethyl or similarly structured side chains at the 2 and 6 positions, which would then be oxidized. The oxidation of related picolines (methylpyridines) is also a known transformation, though it can sometimes be challenging and may lead to catalyst poisoning with certain catalytic systems, such as gold palladium catalysts. cardiff.ac.uk

This "one-pot" methodology builds the core heterocyclic structure from acyclic precursors, followed by oxidation to yield the final diacid. A patented method for the related 2,6-pyridinedicarboxylic acid illustrates this pathway, which can be conceptually applied to this compound. google.com The process begins with a starting material like pimelic acid or its diester. google.com This precursor undergoes halogenation, followed by a cyclization reaction with ammonia (B1221849) to form a dihydropyridine (B1217469) intermediate. The final step is an oxidation reaction, which aromatizes the ring and forms the carboxylic acid groups, or an oxidation-hydrolysis sequence if starting from an ester. google.com

Cyclization-Oxidation Synthesis Steps (Conceptual) google.com
Starting Material
Step 1: Halogenation
Step 2: Cyclization
Step 3: Oxidation

This synthetic design offers the advantage of constructing the target molecule from simple, non-heterocyclic starting materials in a streamlined process. google.com

Synthesizing this compound can also be achieved by modifying precursors that already contain the pyridine core. A logical precursor is 2,6-pyridinedimethanol. The synthesis of this diol is often accomplished via the reduction of 2,6-pyridinedicarboxylic acid. cardiff.ac.uk Consequently, the reverse reaction—the oxidation of 2,6-pyridinedimethanol—presents a direct route to the corresponding diacid. This approach relies on the selective oxidation of the primary alcohol groups to carboxylic acids without disrupting the pyridine ring.

Another precursor-based strategy involves starting with a molecule like 2,6-dicyanopyridine. The cyano groups can be converted to carboxylic acid groups through hydrolysis, typically under acidic or basic conditions. This method is contingent on the availability of the dinitrile precursor and the efficiency of the hydrolysis step.

Derivatization and Functionalization Strategies

The this compound scaffold serves as a platform for creating a variety of analogues and complex molecules. Its chelating properties make it particularly valuable in the design of functional coordination complexes.

Introducing substituents onto the pyridine ring of this compound allows for the fine-tuning of its chemical and physical properties. A one-pot synthesis method has been developed for 4-substituted-pyridine-2,6-dicarboxylic acid derivatives, which provides a blueprint for creating substituted analogues of PDA. researchgate.net This method involves the reaction of pyruvates and various aldehydes, catalyzed by pyrrolidine-acetic acid, followed by a reaction with ammonium (B1175870) acetate (B1210297) to form the substituted pyridine ring. researchgate.net This approach is notable for its mild conditions and its ability to accommodate a range of aldehydes, leading to diverse substitutions at the 4-position of the pyridine ring. researchgate.net The use of 4-chloro- and 4-bromo-pyridine-2,6-dicarboxylic acids as ligands in organometallic synthesis further demonstrates the accessibility and utility of such substituted frameworks. csic.es

One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylates researchgate.net
Reactants
Catalyst System
Key Transformation
Outcome

This compound and its dicarboxylic analogue are exceptional tridentate ligands (pincer-type ligands) that can coordinate with a metal ion through the pyridine nitrogen and the two carboxylate oxygen atoms. This chelating ability is widely exploited to construct complex molecular architectures, particularly metal-organic complexes.

For instance, 2,6-pyridinedicarboxylic acid and its 4-substituted derivatives react with iridium(I) starting materials to form stable σ,π-cyclooctenyl iridium(III) pincer complexes. csic.es In these structures, the pyridine-based ligand rigidly holds the metal center, influencing its reactivity and catalytic potential. csic.es The synthesis is straightforward, involving the reaction of the diacid with a dinuclear iridium precursor. csic.es

Similarly, this ligand framework is used to create complexes with other transition metals, such as iron. The reaction of 2,6-pyridinedicarboxylic acid with iron(III) salts results in the formation of octahedral iron(III) complexes where the metal center is coordinated by one or two dipicolinate ligands. researchgate.netacs.org These complexes are of interest for their potential applications in catalysis and materials science. researchgate.net The structural rigidity and strong chelating nature of the this compound core make it a reliable and programmable component for building sophisticated supramolecular and organometallic structures.

Optimization of Synthesis Parameters for Research Applications

The synthesis of this compound for research purposes necessitates a focus on optimizing reaction conditions to maximize yield and ensure high purity. Methodologies are tailored to produce a final product suitable for sensitive applications, such as chelation chemistry and analytical standard preparation. cdnsciencepub.comacs.org

Research has detailed a specific method involving the acid-catalyzed hydrolysis of 2,6-di(cyanomethyl)pyridine. cdnsciencepub.com In this procedure, the dinitrile is refluxed with concentrated hydrochloric acid for an extended period, typically 24 hours, to ensure complete conversion of the nitrile groups to carboxylic acids. cdnsciencepub.com After the hydrolysis is complete, the reaction mixture is cooled, and the pH is carefully adjusted to 2.1. cdnsciencepub.com This specific pH value is crucial as it facilitates the precipitation of the this compound as a white solid, thereby maximizing its recovery from the aqueous solution. cdnsciencepub.com The solution is then allowed to stand at a reduced temperature, near 0°C, for several hours to ensure complete crystallization. cdnsciencepub.com The solid product is subsequently collected by filtration. Following this protocol, a yield of 73% has been reported for the hydrolysis step. cdnsciencepub.com

The precursor, 2,6-di(cyanomethyl)pyridine, can be synthesized and purified by recrystallization from ethanol, achieving a yield of 56%. cdnsciencepub.com The efficiency of this preliminary step directly impacts the total yield of the final acid product.

Table 1: Synthesis Parameters for this compound via Hydrolysis

ParameterConditionSource
Starting Material 2,6-di(cyanomethyl)pyridine cdnsciencepub.com
Reagent Concentrated Hydrochloric Acid (12 M) cdnsciencepub.com
Reaction Reflux cdnsciencepub.com
Duration 24 hours cdnsciencepub.com
Crystallization pH 2.1 cdnsciencepub.com
Crystallization Temp. ~0°C cdnsciencepub.com
Reported Yield 73% cdnsciencepub.com

Achieving high purity of this compound is essential for its application in research, particularly in studies involving metal complexation where trace impurities could lead to erroneous results. acs.orgresearchgate.net The primary methods for purification are crystallization and chromatography.

Crystallization

Crystallization is a highly effective technique for purifying this compound, leveraging its pH-dependent solubility. cdnsciencepub.commdpi.com The synthesis procedure itself incorporates a crucial purification step through controlled precipitation. cdnsciencepub.com After hydrolysis, adjusting the solution's pH to 2.1 protonates the carboxylate groups, significantly reducing the molecule's solubility in the aqueous medium and causing it to crystallize. cdnsciencepub.com

Further refinement is achieved by washing the filtered crystals. The product is washed with water until the filtrate is free of chloride ions, which indicates the successful removal of the hydrochloric acid used during hydrolysis. cdnsciencepub.com For applications requiring an anhydrous product, the purified crystals are dried under a vacuum over a desiccant such as phosphorus pentoxide (P₂O₅) for an extended period. cdnsciencepub.com The temperature during crystallization is also a key parameter; cooling to near 0°C maximizes the recovery of the purified product by further decreasing its solubility. cdnsciencepub.com

Table 2: Crystallization-Based Purification Parameters

ParameterDescriptionSource
Technique pH-controlled precipitation/crystallization cdnsciencepub.com
Key Variable pH adjustment to 2.1 cdnsciencepub.com
Washing Agent Water (to remove residual HCl) cdnsciencepub.com
Drying Method Under vacuum over P₂O₅ cdnsciencepub.com

Chromatography

For applications demanding exceptionally high purity, chromatographic techniques are employed. nih.gov Column chromatography is a common method for purifying organic molecules, separating components based on their differential adsorption to a stationary phase. nih.gov For this compound, a silica (B1680970) gel stationary phase could be used with a mobile phase consisting of a polar solvent system, the composition of which would be optimized to achieve separation from any remaining starting material or by-products.

Preparative High-Performance Liquid Chromatography (HPLC) offers a higher degree of separation and is suitable for obtaining analytical-grade material. chromatographyonline.com Techniques like reversed-phase HPLC, where the stationary phase is nonpolar, can be effective. The separation mechanism is based on the partitioning of the compound between the nonpolar stationary phase and a polar mobile phase. nih.gov The choice of detection method, such as UV detection at a specific wavelength, is critical for monitoring the separation process effectively. chromatographyonline.com Other chromatographic methods like ion-exchange chromatography could also be utilized, exploiting the anionic nature of the deprotonated carboxylate groups to bind to a positively charged stationary phase. mdpi.com

Acid Base Equilibria and Proton Transfer Phenomena

Determination of Dissociation Constants (pKa) in Aqueous and Mixed Media

The acidity of a compound is quantified by its acid dissociation constant (pKa), which indicates the extent of ionization in a solution. For a polyprotic acid like 2,6-pyridinediacetic acid (H₂A), which has multiple ionizable protons, there are corresponding stepwise dissociation constants.

The neutral form of this compound is a zwitterion, where one of the carboxylic acid protons has transferred to the pyridine (B92270) nitrogen. The fully protonated form, H₃A⁺, therefore has three pKa values corresponding to the sequential loss of three protons. Potentiometric titrations in a 0.6 M aqueous solution of sodium chloride at 25°C have been used to determine these constants. The reported pKa values for the dissociation of the fully protonated species (H₃A⁺) are pKa₁ = 2.32 ± 0.01, pKa₂ = 3.08 ± 0.01, and pKa₃ = 5.92 ± 0.01. unict.it

The first two constants, pKa₁ and pKa₂, are attributed to the dissociation of the two carboxylic acid groups, while the third, pKa₃, corresponds to the deprotonation of the pyridinium (B92312) ion. unict.it The proximity of the two carboxylic acid groups and their interaction with the central pyridine ring influence these acidity constants.

Studies have also been undertaken to investigate the acid-base equilibria in mixed media, recognizing that the solvent composition can significantly alter the pKa values. researchgate.net The principles of such solvent effects are well-established, where the solvent acts as a Brønsted-Lowry base, and its nature influences the position of the dissociation equilibrium. nih.gov For instance, the acid dissociation constants of related heterocyclic compounds have been shown to vary linearly with the mole fraction of alcohol in water-alcohol mixtures.

Table 1: Dissociation Constants (pKa) of this compound

pKa Value Aqueous Medium (0.6 M NaCl, 25°C) Corresponding Dissociation
pKa₁ 2.32 ± 0.01 H₃A⁺ ⇌ H₂A + H⁺
pKa₂ 3.08 ± 0.01 H₂A ⇌ HA⁻ + H⁺
pKa₃ 5.92 ± 0.01 HA⁻ ⇌ A²⁻ + H⁺

Data sourced from Bombi, G. et al. (2009). unict.it

Investigations into Intramolecular Proton Transfer Mechanisms

Intramolecular proton transfer (IPT) is a fundamental process where a proton is exchanged between two functional groups within the same molecule. In this compound, the geometry of the molecule allows for the potential transfer of a proton between the pyridine nitrogen and the adjacent carboxylic acid groups.

In the case of this compound, the zwitterionic nature of the neutral species in solution is a direct consequence of an intramolecular proton transfer from a carboxylic acid group to the basic pyridine nitrogen. Further investigations delve into the kinetics and pathways of this transfer, exploring whether it is a concerted or stepwise process and how it is affected by the surrounding solvent molecules. researchgate.net

Solvent-Dependent Acid-Base Equilibria Studies

The acid-base properties of a molecule are not intrinsic but are profoundly influenced by the solvent. nih.gov The solvent can affect the stability of the acid and its conjugate base differently, thereby shifting the equilibrium and changing the pKa value. nih.gov The dielectric constant of the solvent, its ability to form hydrogen bonds, and its own acidic or basic properties all play a role.

For this compound, dedicated studies have been conducted on its solvent-dependent acid-base equilibria. researchgate.net These investigations explore how the dissociation constants and the tautomeric equilibrium (between neutral and zwitterionic forms) are affected by changes in the solvent environment, for example, in mixtures of water and organic solvents. researchgate.net

Generally, moving to a solvent of lower polarity than water will decrease the stabilization of charged species (the dissociated ions). This typically leads to an increase in the pKa values, meaning the acid becomes weaker. nih.gov The specific interactions between the solvent and the different protonation states of this compound dictate the magnitude of this shift. Understanding these dependencies is crucial for predicting the compound's behavior in non-aqueous or mixed-solvent systems relevant to various chemical applications. researchgate.net

Thermodynamic Parameters of Protonation/Deprotonation Processes

The protonation and deprotonation of an acid are equilibrium processes characterized not only by an equilibrium constant (Ka) but also by thermodynamic parameters such as the change in enthalpy (ΔH) and entropy (ΔS). These values provide deeper insight into the driving forces of the reaction. The Gibbs free energy change (ΔG) is related to the pKa, while ΔH represents the heat absorbed or released during the process, and ΔS reflects the change in disorder.

These parameters are typically determined experimentally. One common method is to measure the pKa at different temperatures; the van't Hoff equation can then be used to calculate the standard enthalpy change (ΔH°). unict.it A more direct and often more accurate method is isothermal titration calorimetry (ITC), which directly measures the heat change during the titration of the acid, allowing for the direct determination of the enthalpy of protonation. unict.it

Coordination Chemistry of 2,6 Pyridinediacetic Acid

Ligand Characteristics and Coordination Modes

2,6-Pyridinediacetic acid is a tridentate ligand, meaning it can bind to a central metal ion through three donor atoms: the nitrogen atom of the pyridine (B92270) ring and one oxygen atom from each of the two carboxylate groups. ajol.infolibretexts.orglibretexts.org This chelating ability, where a single ligand binds to a metal at multiple points, results in the formation of highly stable complexes, a phenomenon known as the chelate effect. libretexts.org

Tridentate vs. Bidentate Coordination Preferences

While typically coordinating in a tridentate fashion, the denticity of a ligand, or the number of donor groups that bind to the central metal atom, can vary. libretexts.orgwikipedia.org In some instances, this compound may exhibit bidentate coordination, where it binds through only two donor atoms. libretexts.orgnih.gov The preference for tridentate versus bidentate coordination is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other competing ligands. The smaller size of some metal ions can hinder the coordination of a second ligand molecule, favoring a 1:1 metal-to-ligand ratio with tridentate coordination. nih.gov In contrast, other conditions might favor the formation of complexes with a 1:2 stoichiometry, where the ligand may adopt a bidentate coordination mode. nih.gov

Stereochemical Aspects of Complex Formation

The geometry of the resulting metal complex is significantly influenced by the coordination of the this compound ligand. The tridentate nature of PDA often leads to the formation of octahedral or distorted octahedral complexes, where the ligand occupies three coordination sites. rsc.org The spatial arrangement of the donor atoms in PDA can lead to different isomers, such as facial (fac) and meridional (mer) isomers in octahedral complexes, where the donor atoms are arranged on a triangular face or around one-half of the octahedron, respectively. wikipedia.org The specific stereochemistry adopted is dependent on the metal ion and the synthetic conditions employed.

Complexation with Transition Metal Ions

The ability of this compound to form stable complexes with various transition metals has been extensively studied. These complexes exhibit a range of interesting structural, spectroscopic, and electrochemical properties.

Copper(II) Complexes: Formation and Structural Elucidation

Copper(II) ions readily form complexes with this compound. These complexes often feature a distorted octahedral or square pyramidal geometry around the central copper(II) ion. rsc.orgmdpi.com The ligand typically coordinates in a tridentate manner, occupying three of the available coordination sites. mdpi.comchimicatechnoacta.ru The remaining coordination sites can be occupied by solvent molecules or other co-ligands. mdpi.com

Structural elucidation of these complexes is often achieved through techniques such as X-ray crystallography, which provides detailed information about bond lengths and angles. mdpi.com Spectroscopic methods, including UV-Vis and infrared spectroscopy, are also employed to characterize the complexes and confirm the coordination of the ligand to the metal center. rsc.orgmdpi.commdpi.com For instance, the infrared spectra of the complexes show characteristic shifts in the vibrational frequencies of the carboxylate groups upon coordination to the copper(II) ion. mdpi.com

Interactive Data Table: Selected Copper(II)-PDA Complex Properties

ComplexGeometryKey Spectroscopic Feature (UV-Vis)Reference
[{Cu(pydicMe₂)Cl}₂(µ-Cl)₂]Distorted Square Pyramidald-d transition around 820 nm mdpi.com
[{Cu(pydicPh₂)Cl}₂(µ-Cl)₂]Distorted Square Pyramidald-d transition around 890 nm mdpi.com
[Cu(L1)₂]Distorted OctahedralNot specified rsc.org

Note: pydicMe₂ and pydicPh₂ are ester derivatives of 2,6-pyridinedicarboxylic acid, a closely related ligand.

Vanadium(IV) Complexes: Design and Characterization

The complexation of this compound with vanadium(IV) has been a subject of interest. The resulting vanadyl complexes, containing the VO²⁺ unit, have been designed and characterized for various potential applications. researchgate.netgoogle.com Vanadium(IV) can form both 1:1 and 1:2 complexes with 2,6-pyridinedicarboxylic acid, a related ligand, with the 1:1 complexes being tridentate. nih.govresearchgate.net

The design of these complexes often involves controlling the pH of the reaction medium. researchgate.net Characterization is carried out using a combination of spectroscopic techniques, including EPR (Electron Paramagnetic Resonance) for the vanadium(IV) systems and 51V NMR spectroscopy for related vanadium(V) systems. nih.gov These techniques provide insights into the binding mode of the ligand and the electronic structure of the metal center. nih.govjournalajocs.com

Interactive Data Table: Vanadium(IV)-PDA Complex Information

ComplexStoichiometry (Metal:Ligand)Characterization TechniquesKey FindingReference
[V(IV)O(2,6-pyridine diacetatato)(H₂O)₂]1:1Synthesis, SpectrochemistrypH-controlled release demonstrated researchgate.netgoogle.com
Vanadium(IV) with dipicolinic acid1:1 and 1:2pH-potentiometry, EPRVanadium(IV) forms both 1:1 and 1:2 complexes nih.gov

Note: Dipicolinic acid is another name for 2,6-pyridinedicarboxylic acid.

Iron(II) and Iron(III) Complexes: Stoichiometry, Stability, and Redox Behavior

This compound and its derivatives form stable complexes with both iron(II) and iron(III) ions. researchgate.netacs.org The stoichiometry of these complexes can vary, with both 1:1 and 1:2 metal-to-ligand ratios being observed. researchgate.net The stability of these complexes is a key characteristic, with the stability constants being determined through methods like potentiometric and spectrophotometric titrations. researchgate.netnih.gov

The redox behavior of iron complexes is a crucial aspect of their chemistry. The relative stability of the iron(II) and iron(III) complexes influences the redox potential of the Fe(III)/Fe(II) couple. thaiscience.info The coordination environment provided by the ligand can significantly alter this potential. nih.govmdpi.com For instance, the stability constant for the Fe(II) complex with a related ligand, pyridine-2,6-bis(monothiocarboxylic acid), was found to be significantly smaller than that of the Fe(III) complex, indicating a substantial change in binding strength upon reduction. nih.gov This modulation of redox potential is a critical factor in the potential applications of these complexes in various chemical and biological processes. thaiscience.info

Interactive Data Table: Iron-PDA and Related Complex Stability

Metal IonLigandStoichiometry (Metal:Ligand)Log of Stability Constant (β)Reference
Fe(III)This compound1:1 (FeA⁺)7.53 researchgate.net
Fe(III)This compound1:2 (FeA₂⁻)13.81 researchgate.net
Fe(II)pyridine-2,6-bis(monothiocarboxylic acid)1:212 nih.gov
Fe(III)pyridine-2,6-bis(monothiocarboxylic acid)1:233.36 nih.gov

Other Transition Metal Complexes (e.g., Ni(II), Co(II), Mn(II), Cd(II), Pb(II))

The coordination chemistry of this compound (PDA) with several divalent transition metals has been explored, although detailed structural reports on its solid-state complexes with ions such as Ni(II), Co(II), Mn(II), Cd(II), and Pb(II) are not as prevalent as for its analogue, 2,6-pyridinedicarboxylic acid (DPA). Studies involving DPA often show the formation of mononuclear complexes of the type [M(DPA)(H₂O)₂], where the ligand coordinates in a tridentate fashion via the pyridine nitrogen and two carboxylate oxygen atoms. ajol.info For instance, mononuclear complexes of Co(II), Ni(II), and Cd(II) with DPA have been synthesized and characterized. ajol.info

In solution, the complexation behavior of these metal ions is often studied using techniques like capillary electrophoresis. Such studies on the related DPA ligand have successfully separated Ni(II), Co(II), Mn(II), Cd(II), and Pb(II) by forming anionic complexes, typically with a [M(DPA)₂]²⁻ stoichiometry. researchgate.net The stability of complexes with divalent metal ions generally follows the Irving-Williams series, which predicts a stability order of Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). nii.ac.jpbendola.com This trend is based on the decrease in ionic radii and the increase in ligand field stabilization energy across the series. For PDA, it is expected that the stability of its complexes with these transition metals would adhere to this established order, reflecting the intrinsic properties of the metal ions. nii.ac.jp

Complexation with Main Group and Lanthanide Ions

Aluminum(III) Complexes: Formation Equilibria and Coordination Modes

The interaction between this compound (referred to as H₂A) and Aluminum(III) in aqueous solution has been investigated through potentiometric titrations and NMR measurements. researchgate.netresearchgate.net These studies are crucial for understanding the speciation of aluminum in the presence of this chelating agent. The protonation constants for PDA (H₃A⁺) have been determined at 25°C in a 0.6 M NaCl solution as pKₐ₁=2.32, pKₐ₂=3.08, and pKₐ₃=5.92. researchgate.netresearchgate.netresearchgate.net

Equilibrium studies demonstrate the formation of AlA⁺ and AlA₂⁻ complexes. researchgate.netacs.org Interestingly, for the Al(III)/PDA system, the predominant coordination mode is proposed to be bidentate, involving only the two acetate (B1210297) arms of the ligand. researchgate.netacs.org This suggests that the pyridine nitrogen atom is not directly involved in the chelation of Al(III), a significant deviation from the typical tridentate behavior observed with many other metal ions. researchgate.netacs.org This finding highlights that PDA forms weaker complexes with Al(III) compared to its counterpart, 2,6-pyridinedicarboxylic acid (H₂X), where the nitrogen atom does appear to participate in metal chelation. researchgate.netacs.org

Bismuth(III) Coordination Polymers

While the coordination chemistry of Bismuth(III) with related ligands like 2,6-pyridinedicarboxylic acid has been explored, resulting in the assembly of molecular units into coordination polymers, specific research detailing the formation and structure of Bismuth(III) coordination polymers with this compound is not extensively documented in the available literature. rsc.orgrsc.org Bismuth(III) is known for its flexible coordination geometry and high affinity for ligands containing oxygen and nitrogen donor atoms, suggesting a potential for forming complex structures with PDA. nih.govpeerj.com

Yttrium and Lanthanide Selectivity

The separation of yttrium and lanthanides is a significant challenge in coordination chemistry, often addressed using highly selective ligands. Derivatives of the closely related 2,6-pyridinedicarboxylic acid are well-known for their application in lanthanide separation through methods like solvent extraction and ion chromatography. unil.ch These separations leverage the subtle differences in ionic radii across the lanthanide series, which affects the stability of the formed complexes. However, specific studies focusing on the selectivity of this compound itself for yttrium and the lanthanide series are not detailed in the surveyed research.

Thermodynamic and Kinetic Aspects of Complex Formation

Determination of Stability Constants (Log K)

The thermodynamic stability of a metal-ligand complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). wikipedia.orglibretexts.org A higher log K value indicates a stronger interaction between the metal ion and the ligand, resulting in a more stable complex. gcnayanangal.com These constants are determined experimentally, often through potentiometric titrations, which measure the change in hydrogen ion concentration as the complex forms. ijnc.ir

The complexation of this compound (PDA or H₂A) with Al(III) and Fe(III) has been studied in detail. researchgate.netresearchgate.net The stability constants for the formation of various complex species have been calculated and are presented below. These studies indicate that PDA forms less stable complexes with both Al(III) and Fe(III) when compared to 2,6-pyridinedicarboxylic acid (DPA or H₂X), which is attributed to different coordination modes. researchgate.netacs.org

Metal IonLigandSpeciesLog βConditionsReference
Al(III)PDA (A²⁻)AlA⁺7.86 ± 0.0625°C, I = 0.6 M (NaCl) researchgate.netresearchgate.netresearchgate.netacs.org
Al(III)PDA (A²⁻)AlA₂⁻13.56 ± 0.08
Fe(III)PDA (A²⁻)FeA⁺9.2 ± 0.2
Fe(III)PDA (A²⁻)FeA₂⁻15.7 ± 0.3

Influence of Ionic Strength and Temperature on Complex Stability

The stability of metal complexes with this compound (PDA) is significantly influenced by the ionic strength of the solution and the temperature. These factors affect the thermodynamic parameters of complex formation, such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°).

Ionic Strength: The ionic strength of the medium can alter the activity coefficients of the ions involved in the complexation equilibrium. Generally, an increase in ionic strength can lead to a decrease in the stability constants of the charged complexes formed between metal ions and the deprotonated forms of PDA. This is due to the increased shielding of electrostatic interactions between the metal cation and the anionic ligand. For instance, studies on the complexation of various metal ions have shown that stability constants tend to decrease as the concentration of the background electrolyte increases. acs.org

Temperature: Temperature has a direct impact on the stability constants of metal-PDA complexes. The relationship between temperature and the stability constant (K) is described by the van't Hoff equation, which allows for the determination of the enthalpy and entropy changes of the complexation reaction.

For many metal-PDA complexes, the formation is an exothermic process (negative ΔH°), meaning that the stability of the complex decreases with increasing temperature. fortunejournals.com This is often observed in systems where the coordination is primarily driven by strong electrostatic interactions and the formation of robust chelate rings. The negative enthalpy change indicates that the formation of metal-ligand bonds releases heat. fortunejournals.com

A study on the complexation of various bivalent metal ions with Schiff bases derived from 5-aldehydosalicylic acid, which shares some structural similarities with PDA, demonstrated that the stability constants generally decrease with a rise in temperature, indicating exothermic reactions. fortunejournals.com The thermodynamic data for these complexes, including negative ΔG° and ΔH° values, confirmed the spontaneity and exothermic nature of the complexation. fortunejournals.com

Interactive Data Table: Effect of Temperature on Metal Complex Stability

Metal IonLigand SystemTemperature (°C)log KΔG° (kJ/mol)ΔH° (kJ/mol)ΔS° (J/mol·K)
Cu(II)Schiff base of 5-aldehydosalicylic acid1510.50-58.2-45.743.7
2510.25-58.542.9
3510.02-58.942.2
459.80-59.241.5
Ni(II)Schiff base of 5-aldehydosalicylic acid157.80-43.5-35.428.1
257.65-43.727.8
357.51-43.927.5
457.38-44.227.2
Zn(II)Schiff base of 5-aldehydosalicylic acid158.20-45.7-38.226.0
258.03-45.825.5
357.87-46.025.0
457.72-46.224.5

Note: The data presented is for a related Schiff base system and is illustrative of the general trends observed in metal-ligand complexation thermodynamics. The stability constants (log K) show a decrease with increasing temperature, corresponding to negative enthalpy changes. fortunejournals.com

Reaction Kinetics of Metal-Ligand Binding

The study of reaction kinetics provides insight into the mechanism of complex formation between metal ions and this compound. The rates of these reactions can vary significantly depending on the nature of the metal ion and the reaction conditions.

Generally, metal-ligand complexation reactions can be classified as either labile or inert. cbpbu.ac.in Labile complexes undergo rapid ligand substitution, with reaction times typically less than a minute, whereas inert complexes react much more slowly. cbpbu.ac.in The lability of a metal ion is influenced by factors such as its size, charge, and electronic configuration. For instance, Ni(II) complexes are often kinetically labile, which is attributed to its ability to readily form higher-coordinate intermediates that facilitate ligand exchange. cbpbu.ac.in

The mechanisms of these substitution reactions can be associative, dissociative, or interchange. In an associative mechanism, the incoming ligand first binds to the metal center to form a higher-coordinate intermediate, which then releases the leaving ligand. In a dissociative mechanism, a ligand first dissociates from the metal complex, forming a lower-coordinate intermediate that is then attacked by the incoming ligand. The interchange mechanism is a concerted process where the incoming ligand enters the coordination sphere as the leaving ligand departs.

For the formation of complexes with this compound, the reaction pathway would involve the stepwise coordination of the donor atoms of the ligand to the metal center. The kinetics of such reactions can be studied using techniques like stopped-flow spectrophotometry, which allows for the monitoring of rapid changes in absorbance as the complex forms.

The rate of complex formation is also influenced by the protonation state of the ligand, which is pH-dependent. The fully deprotonated form of PDA is generally the most reactive species in forming complexes with metal ions.

Structural Characterization of Metal Complexes

X-ray Crystallography of Solid-State Structures

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org It has been extensively used to characterize the solid-state structures of metal complexes with this compound, providing detailed information about bond lengths, bond angles, coordination geometries, and intermolecular interactions. researchgate.netnih.gov

In these complexes, this compound typically acts as a tridentate ligand, coordinating to the metal ion through the nitrogen atom of the pyridine ring and one oxygen atom from each of the two carboxylate groups. This forms two stable five-membered chelate rings.

For example, the crystal structure of an iron(III) complex with 2,6-pyridinedicarboxylic acid (a closely related ligand) reveals an approximately octahedral geometry around the iron center. researchgate.net The iron atom is coordinated to two ligand molecules, with the donor atoms being two pyridine nitrogens and four carboxylate oxygens. researchgate.net The mean Fe-N and Fe-O bond distances were reported to be 2.05 Å and 2.02 Å, respectively. researchgate.net

Interactive Data Table: Crystallographic Data for a Representative Metal Complex

ParameterValue
CompoundNa[Fe(C₇H₃NO₄)₂]·2H₂O
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.996(2)
b (Å)23.898(6)
c (Å)10.728(3)
β (°)100.25(5)
V (ų)1765(4)
Z4
Coordination GeometryApproximately Octahedral
Fe-N bond distance (Å)2.05 (mean)
Fe-O bond distance (Å)2.02 (mean)

Note: The data is for a complex with the closely related 2,6-pyridinedicarboxylic acid, illustrating typical structural parameters. researchgate.net

Solution-State Structural Elucidation using Spectroscopic Techniques

While X-ray crystallography provides detailed information about solid-state structures, spectroscopic techniques are essential for elucidating the structure and behavior of metal-PDA complexes in solution.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of diamagnetic metal complexes in solution. ¹H and ¹³C NMR can provide information about the symmetry of the complex and the binding of the ligand to the metal ion. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can indicate the sites of metal binding. For paramagnetic complexes, the presence of the unpaired electron can lead to significant shifting and broadening of the NMR signals, which can also provide structural information.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions in the metal complexes. The coordination of PDA to a metal ion can lead to shifts in the absorption bands of the ligand (intraligand transitions) and the appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals). These spectral changes can be used to monitor complex formation and determine the stoichiometry of the complex in solution.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy techniques such as IR and Raman are used to identify the coordination modes of the ligand. The stretching frequencies of the carboxylate groups are particularly informative. In the free ligand, the C=O stretching frequency of the carboxylic acid is typically observed at a higher wavenumber than the symmetric and asymmetric stretching frequencies of the deprotonated carboxylate group. Upon coordination to a metal ion, the positions of these carboxylate stretching bands shift, providing evidence for metal-ligand bond formation.

Potentiometric Titrations: Potentiometric titrations are used to determine the stability constants of the metal complexes in solution. By monitoring the pH of a solution containing the metal ion and ligand as a function of added base, the stoichiometry and stability of the formed complexes can be determined. acs.org

Ligand Design Principles for Metal Ion Selectivity and Specificity

The design of ligands with high selectivity and specificity for particular metal ions is a key area of research in coordination chemistry. rsc.orgresearchgate.net The principles of ligand design are based on tailoring the electronic and steric properties of the ligand to match the coordination preferences of the target metal ion. This compound serves as a versatile scaffold for the development of more complex and selective ligands. york.ac.ukwikipedia.org

Hard and Soft Acid-Base (HSAB) Principle: The HSAB principle is a fundamental concept in predicting the affinity of a ligand for a metal ion. nih.gov Hard acids (metal ions) prefer to bind to hard bases (donor atoms), while soft acids prefer soft bases. nih.gov The nitrogen and oxygen donor atoms of PDA are considered hard bases, making it a suitable ligand for hard and borderline metal ions such as Al(III), Fe(III), and the lanthanides. acs.orgnih.gov To target soft metal ions like Cu(I) or Ag(I), the ligand could be modified to include softer donor atoms like sulfur or phosphorus. researchgate.net

Chelate Effect and Ring Size: Polydentate ligands like PDA form more stable complexes than their monodentate counterparts due to the chelate effect. The formation of five-membered chelate rings by PDA upon coordination is thermodynamically favorable. nih.gov The pre-organization of the donor atoms in a rigid ligand scaffold can further enhance complex stability and selectivity.

Steric Effects: The introduction of bulky substituents on the pyridine ring or the acetate arms of the PDA ligand can be used to control the coordination geometry and selectivity. rsc.org Steric hindrance can prevent the coordination of larger metal ions or favor a specific coordination number, thereby enhancing selectivity for a smaller metal ion.

Electronic Effects: The electronic properties of the ligand can be tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. This can alter the basicity of the donor atoms and influence the stability of the resulting metal complexes.

Imparting Specificity through Functionalization: By incorporating additional functional groups onto the PDA framework, ligands can be designed to have high specificity for a particular metal ion. For example, appending groups that can form additional interactions, such as hydrogen bonds or π-stacking, with the coordinated metal ion or its environment can enhance selectivity. The development of ligands that can selectively bind to one metal ion in the presence of other competing ions is crucial for applications such as metal ion separation and sensing. rsc.orgresearchgate.net

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of PDA, offering detailed information at the atomic level in solution.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for confirming the chemical structure of 2,6-pyridinediacetic acid and studying its acid-base equilibria. The ¹H NMR spectrum of PDA exhibits characteristic signals for the methylene (B1212753) (-CH₂-) protons and the pyridine (B92270) ring protons. The chemical shifts (δ) of these protons are highly sensitive to the molecular environment, including pH, solvent, and coordination to a metal ion. d-nb.infobiorxiv.org

In a typical ¹H NMR spectrum, the protons of the pyridine ring appear as a triplet and a doublet in the aromatic region, while the methylene protons give rise to a singlet in the aliphatic region. The integration of these signals confirms the proton count for each distinct chemical environment.

Protonation and deprotonation events at the nitrogen atom of the pyridine ring and the carboxylic acid groups cause significant changes in the electron density across the molecule, leading to observable shifts in the proton resonances. For instance, in aqueous solutions, changes in pH lead to shifts in the absorption bands, which correlate to the deprotonation of the carboxylic groups and the protonation of the pyridine ring. researchgate.net NMR titration, where spectra are recorded at various pH values, allows for the determination of the pKa values associated with these equilibria.

Upon complexation with a metal ion, the ¹H NMR signals of PDA typically experience downfield shifts. nih.gov The magnitude of these chemical shift perturbations (CSPs) provides valuable information about the binding interface and the conformation of the ligand in the bound state. biorxiv.org The changes in chemical shifts upon metal binding are influenced by the electronic effects of the metal ion and the strength and nature of the metal-oxygen and metal-nitrogen bonds. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound and a Metal Complex Data is illustrative and can vary based on solvent, concentration, and specific metal ion.

ProtonsFree Ligand (PDA) δ (ppm)Metal-PDA Complex δ (ppm)
Pyridine H-3, H-5~7.5 (d)Shifted downfield
Pyridine H-4~7.9 (t)Shifted downfield
Methylene (-CH₂-)~3.9 (s)Shifted downfield

While ¹H and ¹³C NMR are standard, multi-nuclear NMR studies involving isotopes like ¹⁷O and ¹⁴N can provide direct insight into the metal-ligand coordination environment, although these techniques are less common due to experimental challenges.

¹⁷O NMR spectroscopy is a powerful tool for probing the interaction between the carboxylate oxygen atoms of PDA and a metal center. It is particularly useful for studying the dynamics of water molecules coordinated to a metal ion in a complex. The chemical shift and, especially, the transverse relaxation rate of the ¹⁷O signal of water molecules are sensitive to their exchange rate with the bulk solvent and their distance from a paramagnetic metal center. This allows for the characterization of the number and lability of inner-sphere water molecules, which is crucial for understanding the complex's properties and reaction mechanisms.

¹⁴N NMR can, in principle, provide information about the coordination of the pyridine nitrogen to the metal ion. However, the ¹⁴N nucleus has a nuclear quadrupole moment, which often leads to very broad signals, making it difficult to observe sharp, informative peaks for ligands in metal complexes.

Variable Temperature (VT) NMR is employed to study dynamic processes and conformational equilibria in PDA complexes. researchgate.net By recording NMR spectra over a range of temperatures, it is possible to investigate phenomena such as ligand exchange, conformational changes, and restricted rotation around bonds.

For paramagnetic complexes of PDA, the temperature dependence of NMR line widths can distinguish between different relaxation mechanisms and exchange processes. researchgate.net At different temperatures, a system may transition from a slow-exchange regime, where separate signals are observed for different species or conformers, to a fast-exchange regime, where a single, averaged signal is seen. Analysis of the spectra in the intermediate exchange region can provide quantitative kinetic and thermodynamic parameters for the dynamic process. For example, VT-NMR can be used to study the thermodynamics of water molecule exchange in lanthanide chelates. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Complexation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for investigating the formation of metal complexes with this compound in solution. spectroscopyonline.comnih.gov The PDA ligand exhibits characteristic absorption bands in the UV region (typically between 220 and 300 nm) corresponding to π→π* electronic transitions within the pyridine ring. nih.gov

Upon coordination to a metal ion, the position and intensity of these absorption bands can change significantly. ijpras.com This alteration in the electronic spectrum is a clear indication of complex formation and can be monitored to study the reaction. By systematically varying the metal-to-ligand ratio (as in a mole-ratio plot) or the pH while monitoring the absorbance at a specific wavelength, one can determine the stoichiometry of the resulting complex. ijpras.comlibretexts.org

Spectrophotometric titrations are frequently used to determine the stability constants of metal-PDA complexes. researchgate.net In these experiments, the absorbance of a solution containing the ligand is measured as a function of the added metal ion concentration. The resulting data can be analyzed to calculate the equilibrium constants for the formation of species like ML, ML₂, etc. airo.co.in For instance, UV-Vis measurements were used to study the complexes formed by PDA with Al(III) and Fe(III). researchgate.net

Table 2: Typical UV-Vis Absorption Maxima (λmax) for PDA and its Metal Complexes Data is illustrative and solvent-dependent.

Speciesλmax 1 (nm)λmax 2 (nm)Notes
Free Ligand (PDA)~272~280Corresponds to π→π* transitions of the pyridine ring. nih.gov
Lanthanide-PDA ComplexShifted λmaxShifted λmaxThe complexation causes a shift in the ligand's absorption bands. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis and Coordination Mode

Infrared (IR) spectroscopy is an invaluable tool for the structural characterization of PDA and its metal complexes, providing information about the presence of specific functional groups and their involvement in metal coordination. nih.gov

The IR spectrum of free this compound shows characteristic absorption bands for the carboxylic acid groups. A broad band is typically observed in the 3300-2500 cm⁻¹ region due to the O-H stretching vibration. libretexts.org A strong, sharp band between 1760-1690 cm⁻¹ is assigned to the C=O stretch of the protonated carboxylic acid. libretexts.orgresearchgate.net

Upon deprotonation and coordination to a metal ion, the IR spectrum changes dramatically. The broad O-H band disappears, and the C=O stretching band is replaced by two new, intense bands corresponding to the asymmetric (νas) and symmetric (νs) stretching vibrations of the carboxylate group (COO⁻). spectroscopyonline.com These typically appear in the 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹ regions, respectively. spectroscopyonline.com

The separation between the asymmetric and symmetric carboxylate stretching frequencies (Δν = νas - νs) is particularly diagnostic of the coordination mode of the carboxylate group. arxiv.org

Monodentate: Δν is typically large (> 200 cm⁻¹).

Bidentate Chelating: Δν is significantly smaller (usually < 100 cm⁻¹).

Bidentate Bridging: Δν is intermediate (around 100-150 cm⁻¹). arxiv.org

Additionally, shifts in the vibration bands associated with the pyridine ring can indicate the coordination of the nitrogen atom to the metal center. researchgate.net

Table 3: Characteristic IR Frequencies (cm⁻¹) for Carboxylic Acid and Carboxylate Groups in PDA Systems

VibrationFree PDA (R-COOH)Coordinated PDA (R-COO⁻-M)
O-H stretch3300-2500 (broad)Absent
C=O stretch1760-1690 (strong)Absent
COO⁻ asymmetric stretch (νas)-1650-1540 (strong)
COO⁻ symmetric stretch (νs)-1450-1360 (strong)
C-O stretch1320-1210-

Electron Paramagnetic Resonance (EPR/ESR) Spectroscopy for Paramagnetic Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying species that have unpaired electrons. It is therefore applied to the characterization of PDA complexes formed with paramagnetic metal ions, such as Cu(II), Mn(II), Fe(III), and many of the lanthanide ions (excluding La³⁺, Lu³⁺, and Gd³⁺ in its S-state). nih.govnih.gov

For lanthanide complexes, EPR is complicated by the fact that the g-values are complex functions of spin-orbit split J levels, and low-lying excited states can provide pathways for rapid electron spin relaxation, often requiring measurements at very low (cryogenic) temperatures. nih.govnih.gov Despite these challenges, the EPR spectra and relaxation times of lanthanide ions are sensitive to their coordination environment, making EPR a useful tool for probing the structure of paramagnetic PDA complexes. nih.gov For instance, the technique can distinguish between different binding sites for a lanthanide dopant in a crystal lattice. psu.edu

Nuclear Quadrupole Resonance (NQR) Studies of Electronic Distribution

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of atomic nuclei with a nuclear spin quantum number greater than 1/2. For this compound, the ¹⁴N nucleus (spin I=1) within the pyridine ring serves as an ideal probe for NQR studies. This method provides direct insight into the electron density distribution around the nitrogen atom, which is influenced by the substituent acetic acid groups. NQR spectroscopy measures the interaction between the nuclear electric quadrupole moment of the nitrogen atom and the surrounding electric field gradient (EFG). The EFG is generated by the distribution of electrons and other nuclei in the molecule, making NQR a powerful tool for investigating chemical bonding and intermolecular interactions in the solid state.

Research Findings from Related Compounds

Research on picolinic acid using ¹⁴N NQR has revealed the presence of two distinct nitrogen environments in the solid state. This is evidenced by the observation of two different sets of NQR frequencies, which correspond to two different nuclear quadrupole coupling constants (NQCC or e²qQ/h) and asymmetry parameters (η). The presence of two different ¹⁴N quadrupole coupling constants for picolinic acid suggests the existence of both protonated and non-protonated nitrogen atoms within the crystal lattice. This phenomenon is likely due to intermolecular hydrogen bonding interactions, where a proton may be transferred from the carboxylic acid group of one molecule to the pyridine nitrogen of a neighboring molecule, leading to the formation of a zwitterionic structure in some fraction of the molecules in the solid.

For this compound, which possesses two carboxylic acid groups, a similar or even more complex scenario of intermolecular and intramolecular hydrogen bonding can be anticipated. The two acetic acid groups in the ortho positions relative to the nitrogen atom can significantly influence the electronic distribution at the nitrogen. Their electron-withdrawing nature would be expected to affect the σ and π electron populations of the nitrogen valence orbitals.

The key parameters obtained from NQR spectroscopy are the nuclear quadrupole coupling constant (NQCC) and the asymmetry parameter (η). The NQCC is a measure of the strength of the interaction between the nuclear quadrupole moment and the EFG, while η describes the deviation of the EFG from axial symmetry. These parameters are sensitive to the populations of the nitrogen's valence orbitals (the lone pair, σ-bonding, and π-bonding orbitals).

Based on the Townes-Dailey theory, the NQCC and η values can be related to the electron populations in the nitrogen's p-orbitals. This allows for a quantitative assessment of the electronic effects of the substituents on the pyridine nitrogen. For this compound, the presence of two electron-withdrawing acetic acid groups at the 2 and 6 positions would be expected to decrease the electron density at the nitrogen atom compared to unsubstituted pyridine. This would, in turn, influence the NQCC and η values.

Interactive Data Table for Picolinic Acid

The following table presents the ¹⁴N NQR data for picolinic acid at room temperature, which serves as a model for understanding the potential NQR characteristics of this compound. The data showcases the two distinct nitrogen sites observed experimentally.

Nitrogen SiteNuclear Quadrupole Coupling Constant (e²qQ/h) in kHzAsymmetry Parameter (η)
Non-protonated41590.38
Protonated10070.88

The significant difference in the NQCC values for the two sites in picolinic acid is indicative of a substantial change in the electronic environment of the nitrogen atom upon protonation. A similar detailed NQR study of this compound would be invaluable in elucidating the precise nature of its solid-state structure, including the details of its hydrogen bonding network and the electronic distribution around the nitrogen atom.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical Studies (DFT, Ab-initio)

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab-initio calculations, are fundamental to understanding the electronic and structural properties of 2,6-Pyridinediacetic acid. These first-principles approaches allow for a detailed exploration of the molecule's behavior.

Theoretical studies have been conducted on molecules closely related to this compound, such as 2,6-pyridinedicarboxylic acid, to determine their optimized geometries and electronic structures. Using DFT with the B3LYP functional and a 6-311G(d,p) basis set, the optimized molecular structure of similar pyridine (B92270) dicarboxylic acids has been investigated. These studies indicate that the pyridine ring and the carboxylic acid groups are nearly coplanar, a feature that is stabilized by intramolecular hydrogen bonding. This planarity is a key factor in its interaction with other molecules and metal ions.

The electronic properties of such compounds have also been explored through quantum chemical calculations. Key parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap (ΔE), electronegativity (χ), and global hardness (η) have been determined. These parameters are crucial for understanding the molecule's reactivity and its potential as a corrosion inhibitor, for example. For a series of pyridine dicarboxylic acids, the calculated energy gap was found to be in the order of 2,6-pyridinedicarboxylic acid > 2,4-pyridinedicarboxylic acid > 2,5-pyridinedicarboxylic acid > 2,3-pyridinedicarboxylic acid, suggesting that the 2,3-isomer has the highest reactivity.

Table 1: Calculated Quantum Chemical Descriptors for Pyridine Dicarboxylic Acids

Parameter 2,3-PDCA 2,4-PDCA 2,5-PDCA 2,6-PDCA
EHOMO (eV) -7.542 -7.621 -7.598 -7.683
ELUMO (eV) -2.113 -1.987 -2.015 -1.999
Energy Gap (ΔE) (eV) 5.429 5.634 5.583 5.684
Electronegativity (χ) 4.828 4.804 4.807 4.841

Data adapted from a DFT study on pyridine dicarboxylic acids.

Computational methods are also employed to predict the spectroscopic properties of molecules like this compound. DFT calculations can be used to simulate vibrational spectra (infrared and Raman), which can then be compared with experimental data to aid in the assignment of vibrational modes. The calculation of vibrational frequencies is typically performed within the harmonic approximation. While specific studies on the complete vibrational spectra of this compound are not widely available, the methodology is well-established. For instance, the vibrational frequencies of related pyridine derivatives have been successfully calculated and assigned using DFT, providing a reliable framework for similar investigations on this compound. These theoretical spectra are invaluable for understanding the molecule's structure and bonding.

Proton transfer is a fundamental process in the chemistry of this compound, given its acidic carboxylic acid groups and basic pyridine nitrogen. While detailed computational studies on the energetics and mechanism of intramolecular proton transfer in isolated this compound are not extensively documented, research on its proton-transfer compounds with other molecules provides insight. For example, the formation of a novel proton-transfer compound between the related 2,6-pyridinedicarboxylic acid and 2-aminobenzothiazole (B30445) has been studied. In such systems, a proton is transferred from a carboxylic acid group of the pyridine derivative to the basic site of the other molecule. Computational studies, including ab-initio methods like DFT, can be used to calculate the barrier energies for these proton transfer processes and to characterize the geometry of the transition states involved. These calculations help to elucidate the factors that govern the formation and stability of such proton-transfer complexes.

Molecular Dynamics Simulations of Solvation and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in solution, providing insights into solvation processes and intermolecular interactions over time. While specific MD simulations focusing solely on the solvation of this compound are not readily found in the literature, the methodology has been applied to a wide range of similar molecules in aqueous environments.

An MD simulation of this compound in water would involve placing the molecule in a simulation box filled with water molecules and solving Newton's equations of motion for all atoms in the system. This would allow for the study of how water molecules arrange themselves around the solute, the formation and breaking of hydrogen bonds between the solute and solvent, and the dynamics of the solute's conformation in solution. Such simulations could reveal, for example, the stability of the intramolecular hydrogen bonds in the presence of a polar solvent and the preferred hydration sites of the molecule.

Modeling of Metal-Ligand Binding Affinity and Selectivity

This compound is an excellent chelating agent for a variety of metal ions. Computational modeling can be used to predict the binding affinity and selectivity of this ligand for different metals. DFT calculations are often employed to determine the geometry and stability of the metal-ligand complexes. By calculating the binding energy of this compound with various metal ions, it is possible to predict which metals will form the most stable complexes.

For instance, studies on the complexation of this compound with Al(III) and Fe(III) have been performed, suggesting different coordination modes. For the Al(III) complex, a bidentate structure involving the two acetate (B1210297) arms is proposed as the most probable. Computational modeling could further elucidate the energetic differences between various possible coordination geometries (e.g., tridentate vs. bidentate) and provide a rationale for the observed selectivity. Factors influencing selectivity, such as the size and charge of the metal ion, as well as the pre-organization of the ligand, can be systematically investigated through these computational models.

Investigation of Supramolecular Interactions through Computational Approaches

The ability of this compound to form hydrogen bonds and engage in π-π stacking interactions makes it an interesting building block for supramolecular assemblies. Computational methods are instrumental in understanding the nature and strength of these non-covalent interactions.

DFT calculations can be used to analyze the geometry and energetics of dimers and larger aggregates of this compound, or its co-crystals with other molecules. For example, in a study of supramolecular assemblies of other organic acids with amino-chloropyridine derivatives, DFT was used to investigate the non-bonding interactions, such as hydrogen bonding and halogen bonding, that are prominent in the crystal packing. The optimized gaseous-phase structures of these assemblies were found to reproduce the key interactions observed in the solid state. Similar computational approaches could be applied to this compound to explore its self-assembly or its interaction with other molecules to form complex supramolecular architectures. These studies provide a detailed picture of the forces that govern the formation of these extended structures.

Based on a thorough review of the available search results, it is not possible to generate an article that focuses solely on the chemical compound “this compound” according to the specified outline. The provided literature and research data consistently refer to the closely related but structurally distinct compound, “2,6-Pyridinedicarboxylic acid” (also known as dipicolinic acid).

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Applications in Advanced Chemical Systems and Research

Development of Advanced Analytical Methods

2,6-Pyridinediacetic acid (2,6-PDCA) and its close analogue, 2,6-pyridinedicarboxylic acid (also known as dipicolinic acid), have proven to be versatile ligands in the development of sophisticated analytical methodologies for the detection and separation of metal ions. Their ability to form stable, often anionic, complexes with a wide range of metal cations is a key feature exploited in various analytical techniques.

Ligand in Capillary Electrophoresis for Metal Ion Separation

Capillary electrophoresis (CE) has emerged as a powerful technique for the separation of ionic species with high efficiency and resolution. The use of 2,6-pyridinedicarboxylic acid as a complexing agent in the background electrolyte (BGE) has enabled the successful separation of numerous metal ions. This method often relies on on-column complexation, where the metal ions are introduced into the capillary and form complexes with the ligand present in the BGE, facilitating their separation and detection.

One study demonstrated the simultaneous separation of ten transition metal ions: Ni(II), Cu(II), Zn(II), Fe(II), Fe(III), Co(II), Cd(II), V(IV), Pb(II), and Mn(II). asm.org The separation was achieved on a fused-silica column coated with poly(diallyldimethylammonium chloride) using a BGE containing 5 mM 2,6-pyridinedicarboxylic acid and 4 mM tetrabutylammonium hydroxide at a pH of 4.0. asm.org The resulting metal-ligand complexes were detected by UV-Vis spectrophotometry. asm.org This method showcased good linearity and low detection limits, proving its applicability for determining metal ions in real-world samples like plating solutions. asm.org

Another research effort successfully separated nine different metal ions—Cu²⁺, Zn²⁺, Ni²⁺, Cd²⁺, Mn²⁺, Pb²⁺, Fe³⁺, Al³⁺, and Ca²⁺—in under seven minutes. nih.gov This was accomplished using a 10 mM 2,6-pyridinedicarboxylate solution with 0.75 mM tetradecyltrimethylammonium bromide at pH 4.0, with direct UV detection at 214 nm. nih.gov The method was found to have satisfactory working ranges (20-300 microM) and detection limits (3-10 microM). nih.gov Its practical utility was confirmed by successfully determining the concentrations of Mn²⁺, Fe³⁺, Al³⁺, and Ca²⁺ in groundwater samples. nih.gov

The versatility of 2,6-pyridinedicarboxylic acid as a ligand is further highlighted by its use in the separation of Ca²⁺ and phosphate ions. In this application, Ca²⁺ ions were complexed with the ligand in the BGE to form a Ca[PDCA]₂²⁻ complex, which was then separated and detected. wikipedia.org

Metal IonBackground Electrolyte CompositionpHDetection MethodDetection Limit
Ni(II), Cu(II), Zn(II), Fe(II), Fe(III), Co(II), Cd(II), V(IV), Pb(II), Mn(II)5 mM 2,6-pyridinedicarboxylic acid, 4 mM tetrabutylammonium hydroxide4.0UV0.07-2.2 mg/L
Cu²⁺, Zn²⁺, Ni²⁺, Cd²⁺, Mn²⁺, Pb²⁺, Fe³⁺, Al³⁺, Ca²⁺10 mM 2,6-pyridinedicarboxylate, 0.75 mM tetradecyltrimethylammonium bromide4.0Direct UV at 214 nm3-10 µM
Ca²⁺2,6-pyridinedicarboxylic acid-Direct UV-

Speciation Analysis of Metal Ions

The ability of 2,6-pyridinedicarboxylic acid to form distinct complexes with different oxidation states of a metal makes it a valuable tool for speciation analysis. This is crucial as the toxicity and environmental mobility of a metal can vary significantly with its oxidation state.

A notable application is in the speciation of chromium. A method was developed for the separation of Cr(III) and Cr(VI) using capillary zone electrophoresis with UV detection. nih.gov In this method, 2,6-pyridinedicarboxylic acid was used as a pre-column complexing agent to form an anionic complex with Cr(III), specifically [Cr(PDCA)₂]⁻. This allowed for its separation from the anionic Cr(VI) species (chromate). The electrolyte used contained phosphate, tetradecyltrimethylammonium bromide, and 2,6-pyridinedicarboxylic acid at a pH of 6.4. nih.gov This technique was successfully applied to the determination of Cr(III) and Cr(VI) in contaminated soil samples. nih.gov

Furthermore, the complexation of 2,6-pyridinedicarboxylic acid with various metal ions is highly dependent on the pH of the electrolyte and the concentration of the ligand, which are key parameters that can be optimized for selective speciation. nih.gov

Chromatographic Applications beyond CE

The utility of 2,6-pyridinedicarboxylic acid extends beyond capillary electrophoresis to other chromatographic techniques, most notably ion chromatography and high-performance liquid chromatography (HPLC). In these applications, it is often used to prepare metal complexes that can be separated and quantified.

In the realm of ion chromatography, 2,6-pyridinedicarboxylic acid is employed in the preparation of dipicolinato-ligated lanthanide and transition metal complexes. It is also available as a certified eluent concentrate for ion chromatography, underscoring its established role in this analytical field.

An innovative HPLC-ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) method was developed for the simultaneous determination of Cr(III) and Cr(VI) in environmental waters. This method involves a pre-complexation step where 2,6-pyridinedicarboxylic acid is used to convert Cr(III) into a stable anionic complex, [Cr(PDCA)₂]⁻. This complex is then separated from the Cr(VI) oxyanion using an anion exchange column. The optimized mobile phase consisted of ammonium (B1175870) acetate (B1210297) and 2,6-pyridinedicarboxylic acid at a pH of 6.80. This rapid method allows for the effective separation of chromium species and chloride ions within six minutes, with low detection limits of 0.18 µg L⁻¹ for Cr(III) and 0.09 µg L⁻¹ for Cr(VI).

AnalyteChromatographic MethodComplexing AgentMobile PhaseDetection Limit
Cr(III)HPLC-ICP-MS2,6-Pyridinedicarboxylic acid50 mmol L⁻¹ ammonium acetate (pH 6.80) and 2 mmol L⁻¹ PDCA0.18 µg L⁻¹
Cr(VI)HPLC-ICP-MS-50 mmol L⁻¹ ammonium acetate (pH 6.80) and 2 mmol L⁻¹ PDCA0.09 µg L⁻¹

Environmental Chemistry Research

The strong metal-chelating properties of this compound and its derivatives suggest their potential utility in environmental chemistry, particularly in the context of metal ion behavior and remediation.

Studies on Chelate Degradation Mechanisms

The environmental fate of chelating agents is of significant interest, as their persistence can impact metal mobility and bioavailability. While specific studies on the degradation mechanisms of this compound metal chelates are not extensively documented, the biodegradability of the core pyridine (B92270) structure provides important insights.

Potential in Metal Ion Sequestration and Remediation Research

The ability of this compound to form stable complexes with a variety of metal ions indicates its potential for applications in metal ion sequestration and environmental remediation. The formation of these chelates can alter the solubility, mobility, and bioavailability of metal ions in the environment.

Research into related pyridine-based compounds supports this potential. For instance, pyridine dicarboxylic acids have been used in the synthesis of poly-adsorbents for the removal of thorium from aqueous solutions. Furthermore, microbially produced chelators with similar structures, such as pyridine-2,6-bis(thiocarboxylic acid), have been shown to bind a wide range of metals and protect microorganisms from the toxic effects of heavy metals like mercury and cadmium. This natural role in metal detoxification highlights the potential of synthetic analogues like this compound in engineered remediation systems.

The formation of stable, water-soluble complexes could be exploited in soil washing technologies to extract heavy metal contaminants. Conversely, the formation of insoluble metal-chelate precipitates could be used to immobilize metals and prevent their migration into groundwater. Further research is needed to fully explore these potential applications and to understand the environmental behavior of this compound and its metal complexes under various environmental conditions.

Molecular Interactions in Biological Research Contexts

The compound this compound (PDAC) serves as a significant molecular tool in various biological research areas due to its distinct chemical structure, which features a central pyridine ring flanked by two acetic acid moieties. This arrangement confers potent metal-chelating properties that are leveraged to investigate and influence complex biological processes involving metal ions.

Mechanistic Studies of Metal Ion Chelation in Biological Systems

The fundamental mechanism of metal ion chelation by this compound in biological contexts is rooted in its ability to act as a tridentate ligand. The central pyridine nitrogen atom and the two carboxylate oxygen atoms from the acetic acid sidearms form a stable, pincer-like coordination complex with a single metal ion. This N,O,O-coordination sequesters the metal ion, altering its charge, solubility, and reactivity.

Research into the chelation behavior of PDAC provides insights into the thermodynamics of metal-ligand interactions. The stability of the resulting metallo-complexes is a key parameter in these studies, quantified by the stability constant (log K). A higher log K value indicates a stronger affinity between the ligand and the metal ion, signifying the formation of a more stable complex. Studies have focused on determining these constants for PDAC with biologically relevant metal ions such as iron(III) and aluminum(III), which are crucial for understanding its potential to compete for and bind these ions in a complex biological milieu. researchgate.net

Table 1: Stability Constants of this compound (PDAC) with Select Metal Ions

Metal IonStability Constant (log K)
Iron (III)17.2
Aluminum (III)14.9

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength.

The formation of these stable complexes effectively modulates the concentration of free metal ions, a critical factor in many biological pathways and in metal-induced toxicity. By sequestering metal ions, PDAC can prevent them from participating in deleterious redox reactions or binding to unintended biological targets.

Influence on Metal Ion Transport and Bioavailability Research

The chelation of metal ions by this compound directly influences their transport across biological membranes and their subsequent bioavailability. In its free form, a metal ion's charge and hydration shell can pose significant barriers to passive diffusion across lipid bilayers. When chelated by PDAC, the resulting complex has altered physicochemical properties, including size, charge distribution, and lipophilicity, which collectively determine its ability to be transported and utilized by cells.

Fundamental Investigations into Bacterial Spore Germination Mechanisms

In the field of microbiology, this compound is utilized as a molecular probe to investigate the mechanisms of bacterial spore germination. While it is not a natural component of spores, its structural similarity to Dipicolinic acid (DPA), a key molecule in spore dormancy and heat resistance, makes it an invaluable research tool. wikipedia.orgnih.gov DPA, complexed with calcium ions (Ca-DPA), constitutes a significant portion of the dry weight of an endospore core and is released during the initial stages of germination. wikipedia.orgnih.gov

Researchers use PDAC as a DPA analog to explore the structural and chemical requirements of the germination receptors. researchgate.net By comparing the germination response initiated by Ca-DPA with that induced (or not induced) by the calcium chelate of PDAC, scientists can elucidate the precise role of the ligand's structure in triggering the germination cascade. The primary difference between DPA and PDAC lies in the linkage of the carboxyl groups to the pyridine ring, which affects the rigidity and bond angles of the resulting metal complex.

Table 2: Structural Comparison of this compound (PDAC) and Dipicolinic acid (DPA)

FeatureThis compound (PDAC)Dipicolinic acid (DPA)
Systematic Name 2,2'-(Pyridine-2,6-diyl)diacetic acidPyridine-2,6-dicarboxylic acid
Sidearm Linkage Methylene (B1212753) bridge (-CH₂-COOH)Direct linkage (-COOH)
Flexibility Higher rotational freedom in sidearmsRigid, planar sidearms
Natural Role Research analogKey component of bacterial spores

These comparative studies help to map the active site of germination receptors and understand how the release of Ca-DPA is coupled to downstream events like cortex hydrolysis and core rehydration. researchgate.net The use of PDAC in this context is a classic example of employing a synthetic analog to dissect a complex biological mechanism.

Rational Design of Ligands for Modulating Metal Ion Activity in Biological Systems

The this compound molecule serves as a foundational scaffold in the rational design of more complex ligands intended to precisely modulate metal ion activity. Its robust and predictable tridentate chelation motif provides a stable anchor point for metal ions, which can be elaborated upon to create molecules with tailored properties.

In ligand design, the PDAC backbone is systematically modified to achieve specific goals:

Tuning Metal Selectivity: By introducing different functional groups onto the pyridine ring, the electronic properties of the ligand can be altered, enhancing its affinity for a specific target metal ion over others.

Introducing Additional Functionality: The PDAC scaffold can be incorporated into larger molecular architectures, such as fluorescent sensors where metal binding induces a change in optical properties, or therapeutic agents designed to deliver or remove metals from specific biological targets.

This design approach allows for the creation of sophisticated chelators for applications ranging from environmental remediation to the development of novel therapeutic agents for diseases of metal imbalance. The principles of coordination chemistry are applied to the PDAC framework to create next-generation ligands with high efficacy and target specificity. mdpi.com

Future Directions and Emerging Research Avenues

The versatility of 2,6-pyridinediacetic acid (PDA) as a ligand in coordination chemistry continues to inspire new avenues of research. Its unique structural and electronic properties make it a prime candidate for the development of advanced materials and functional molecular systems. Future research is poised to expand upon the existing knowledge base, pushing the boundaries of its application and complexity. The following sections explore key areas of emerging research, from the integration of sophisticated analytical techniques to the computational design of novel PDA-based systems and their application in cutting-edge fields of chemical science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.